Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene
Overview
Description
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₃₂H₁₆ and a molecular weight of 400.4694 . This compound is known for its complex structure, which consists of multiple fused benzene rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene typically involves multi-step organic reactions. One common method includes the cyclodehydrogenation of suitable precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale for research purposes .
Chemical Reactions Analysis
Types of Reactions
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Substitution: This type of reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrogenated derivatives .
Scientific Research Applications
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of PAHs and their interactions with other molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a potential carcinogen.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, leading to mutations and potentially causing cancer. In materials science, its electronic properties are exploited for use in organic semiconductors .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different electronic properties.
Chrysene: A PAH with fewer fused benzene rings, making it less complex than Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene.
Perylene: A simpler PAH that serves as a building block for more complex structures.
Uniqueness
This compound is unique due to its highly fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable for research in organic electronics and materials science .
Biological Activity
Dibenzo[CD,N]naphtho[3,2,1,8-pqra]perylene (DBNP) is a polycyclic aromatic hydrocarbon (PAH) with significant biological activity and implications in various fields, including toxicology and material science. This article explores its biological activity, focusing on its metabolic pathways, potential carcinogenic effects, and structural characteristics that influence its interactions at the molecular level.
Overview of this compound
DBNP is characterized by a complex structure comprising multiple fused aromatic rings. Its unique electronic properties and stability make it a subject of interest in both fundamental research and applied sciences. The compound exhibits distinct behaviors in biological systems due to its lipophilicity and ability to form reactive metabolites.
Metabolism and Toxicokinetics
The metabolism of DBNP follows a pathway similar to other PAHs. Upon absorption, it undergoes biotransformation primarily in the liver, leading to the formation of various metabolites that can interact with cellular macromolecules.
- Absorption : DBNP is lipophilic, allowing it to diffuse across lipid membranes easily. Studies indicate that PAHs with fewer rings are absorbed more rapidly than those with more complex structures .
- Metabolism : Once absorbed, DBNP is metabolized into more soluble forms such as epoxides and phenols. These metabolites can bind covalently to DNA, leading to the formation of DNA adducts—a critical step in the initiation of cancer .
- Distribution : The distribution of DBNP and its metabolites tends to favor fatty tissues due to their hydrophobic nature. This can result in bioaccumulation and prolonged exposure within the body .
Carcinogenic Potential
Research has indicated that DBNP may have carcinogenic properties similar to other PAHs. The formation of DNA adducts from reactive metabolites is a significant concern:
- DNA Adduct Formation : The covalent binding of PAH metabolites to DNA can lead to mutations. For instance, studies have shown that benzo[a]pyrene, a related PAH, forms DNA adducts that are prevalent in lung cancer patients .
- Epidemiological Evidence : Epidemiological studies suggest a correlation between exposure to PAHs like DBNP and increased cancer risk in humans, particularly lung cancer associated with inhalation exposure .
Structural Characteristics Affecting Biological Activity
The unique structure of DBNP contributes significantly to its biological activity:
- Bond Order and Stability : DBNP has multiple types of C–C bonds with varying bond orders. Research indicates that higher bond orders correlate with increased stability and reactivity towards biological targets . For example, bond order analysis revealed differences in bond strength among the C–C bonds within the molecule .
- Imaging Techniques : Advanced imaging techniques such as non-contact atomic force microscopy (NC-AFM) have been used to study the internal bond structure of DBNP. These studies provide insights into how structural variations affect the compound's interaction with biological systems .
Case Studies
Several case studies have highlighted the biological implications of DBNP:
- In Vivo Studies : Animal studies demonstrate that exposure to DBNP leads to significant metabolic activation resulting in DNA damage. For instance, rats exposed to aerosols containing PAHs showed increased levels of DNA adducts in lung tissues .
- Cell Culture Experiments : In vitro studies using human bronchial epithelial cells exposed to DBNP metabolites showed elevated levels of oxidative stress markers and inflammatory responses—factors known to contribute to carcinogenesis .
- Environmental Impact Assessments : Assessments of air quality in urban areas have shown correlations between PAH concentrations (including DBNP) and respiratory diseases among populations living near industrial sites .
Properties
IUPAC Name |
nonacyclo[14.14.2.02,11.03,8.04,29.012,32.017,22.023,31.025,30]dotriaconta-1(30),2(11),3(8),4,6,9,12,14,16(32),17,19,21,23(31),24,26,28-hexadecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16/c1-2-9-20-19(8-1)21-12-5-13-24-25-15-14-17-6-3-10-22-23-11-4-7-18-16-26(20)31(29(21)24)32(28(18)23)30(25)27(17)22/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAEDDBQOVGFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=C6C7=C(C=CC=C7C8=CC=CC9=CC2=C4C6=C98)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576970 | |
Record name | Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109278-09-3 | |
Record name | Dibenzo[cd,n]naphtho[3,2,1,8-pqra]perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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